What is the chemical structure of Tocopherol calcium succinate?
What is the chemical structure of Tocopherol calcium succinate?
This technical guide provides a comprehensive overview of Tocopherol Calcium Succinate (B1194679), a synthetic derivative of vitamin E. The document details its chemical structure, physicochemical properties, synthesis, and analytical methodologies, and explores its biological significance, particularly its role in cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Chemical Identity and Structure
Tocopherol Calcium Succinate is the calcium salt of alpha-tocopheryl succinate. It consists of a calcium cation (Ca²⁺) ionically bonded to two alpha-tocopheryl succinate anions. Each anion is comprised of the chromanol ring of alpha-tocopherol (B171835) ester-linked to a succinate molecule.
The IUPAC name for this compound is calcium bis(4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoate)[1]. It is classified as a tocol[1].
Chemical Structure:
Caption: 2D structure of Tocopherol Calcium Succinate.
Physicochemical Properties
Tocopherol Calcium Succinate presents as a white to yellowish-white, odorless powder.[2] Its lipophilic nature, derived from the long phytyl tail of the tocopherol moiety, dictates its solubility profile. Key quantitative properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆₆H₁₀₆CaO₁₀ | [1][3] |
| Molecular Weight | 1099.62 g/mol | [3][4] |
| Exact Mass | 1098.7411904 Da | [1][5] |
| CAS Number | 14638-18-7, 14464-85-8 | [1][3] |
| Appearance | White to yellowish-white powder | [2] |
| Solubility | Practically insoluble in water, ethanol, and acetone; Freely soluble in chloroform (B151607) and carbon tetrachloride. | [2] |
| Boiling Point | 625.8 °C at 760 mmHg | [4][6] |
| Flash Point | 187 °C | [4][6] |
| Optical Activity | Optically inactive for the dl-α form. | [2] |
Experimental Protocols
The synthesis of Tocopherol Calcium Succinate is typically achieved through a two-step process involving the esterification of α-tocopherol followed by salt formation. A general workflow is outlined below.
Workflow for Synthesis:
Caption: General synthesis workflow for Tocopherol Calcium Succinate.
Methodology:
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Esterification: Alpha-tocopherol is reacted with succinic anhydride in the presence of a base catalyst to form the intermediate, d-α-tocopheryl succinic acid (TSA).[7]
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Salt Formation: The resulting TSA is then dissolved in a suitable solvent, typically a C1-C4 alcohol such as methanol (B129727).[7] An equivalent excess of a calcium compound, such as calcium hydroxide, calcium oxide, or calcium acetate, is added to the solution.[7][8]
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Reaction Conditions: The reaction is carried out at a temperature between 50 and 70 °C with stirring.[7] The use of calcium hydroxide or calcium oxide can result in near-quantitative yields.[7]
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Purification: The precipitated Tocopherol Calcium Succinate is collected by filtration, washed with the solvent (e.g., methanol), and dried under reduced pressure to yield a high-purity white powder.[8] A patent describes a method that can yield purities of 99.9% or more.[9]
Identification by Infrared (IR) Spectrophotometry: The identity of Tocopherol Calcium Succinate can be confirmed by comparing its infrared absorption spectrum with a reference spectrum. The analysis is typically performed using the liquid film method on a solution of the compound.[2]
Purity and Assay by High-Performance Liquid Chromatography (HPLC): A common method for determining the purity and assay of tocopherol derivatives involves reverse-phase HPLC.
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Column: Octadecylsilanized silica (B1680970) gel column (C18), approximately 4 mm in diameter and 15-30 cm in length, with 5-10 µm particle size.[2]
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Mobile Phase: A mixture of methanol and water, often in a ratio of 49:1.[2] For the related tocopherol succinate, a mobile phase of methanol, water, and acetic acid (97:2:1) has also been described.[2]
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Detection: UV detection at a wavelength of 284 nm.[2]
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Quantification: The concentration is determined by comparing the peak area of the sample to that of a certified reference standard.
Biological Activity and Signaling Pathways
Tocopherol Calcium Succinate, as a synthetic form of vitamin E, exhibits biological activities that are of interest in pharmacology and drug development. It has been shown to inhibit cell growth and may play a role in cancer prevention by targeting specific signaling pathways.[3]
One of the key mechanisms identified is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades that promote cell proliferation, survival, and migration.
EGFR Signaling Pathway Inhibition:
Caption: Inhibition of the EGFR signaling cascade by Tocopherol Calcium Succinate.
By binding to the Epidermal Growth Factor Receptor, Tocopherol Calcium Succinate can inhibit tumor cell proliferation.[3] This action blocks the downstream RAS/RAF/MEK/ERK signaling cascade, which is crucial for cell growth and division. The parent compound, α-tocopherol succinate, is also recognized as a potent antineoplastic agent that can induce apoptosis (programmed cell death) in cancer cells and may interact with Protein Kinase C (PKC), another important family of signaling proteins.[10][11]
Conclusion
Tocopherol Calcium Succinate is a well-characterized synthetic vitamin E derivative with defined physicochemical properties. Standardized protocols for its synthesis and analysis ensure high purity for research and potential therapeutic applications. Its biological activity, particularly the inhibition of the EGFR signaling pathway, highlights its potential as an anti-proliferative agent, warranting further investigation by researchers in oncology and drug development.
References
- 1. Tocopherol Calcium Succinate | C66H106CaO10 | CID 443968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. biosynth.com [biosynth.com]
- 4. tocopherol calcium succinate | CAS#:14464-85-8 | Chemsrc [chemsrc.com]
- 5. DL-alpha-Tocopherol calcium succinate | C66H106CaO10 | CID 9812126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. US7145023B2 - Processes for preparing solid tocopherol succinate calcium and magnesium salts - Google Patents [patents.google.com]
- 8. JP2991996B2 - Method for producing α-tocopherol acid succinate / calcium salt - Google Patents [patents.google.com]
- 9. CN108409704A - A kind of preparation method of high-purity tocopherol succinate salt - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cas 4345-03-3,Vitamin E succinate | lookchem [lookchem.com]
